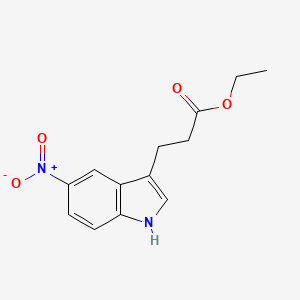
MFCD31977921
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31977921 is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound, in particular, has a nitro group at the 5-position of the indole ring and an ethyl ester group at the 3-position of the propanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
MFCD31977921 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.
Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.
Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.
Aplicaciones Científicas De Investigación
MFCD31977921 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.
Mecanismo De Acción
The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(5-Amino-3-indolyl)propanoate: Similar structure but with an amino group instead of a nitro group.
3-(5-Nitro-3-indolyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
5-Nitroindole: Lacks the propanoate chain but has the nitro group at the 5-position.
Uniqueness
MFCD31977921 is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
ethyl 3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |
Clave InChI |
BSSXAQZHKDBHJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

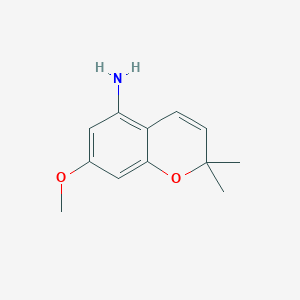
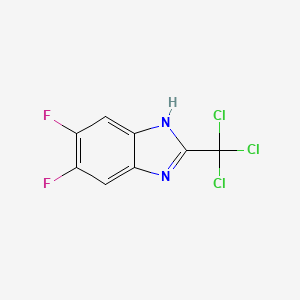
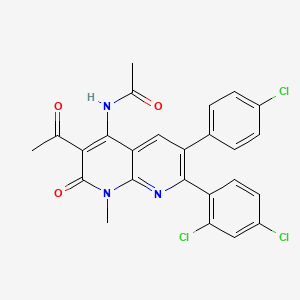
![(4R,7S)-7-Aminospiro[2.4]hept-5-en-4-yl acetate](/img/structure/B8511991.png)
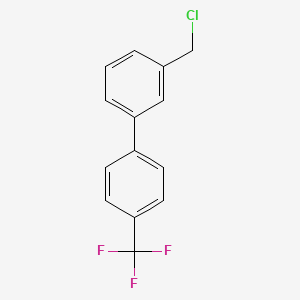
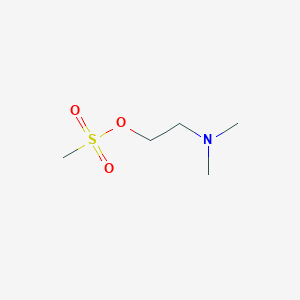
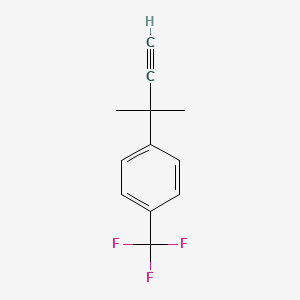
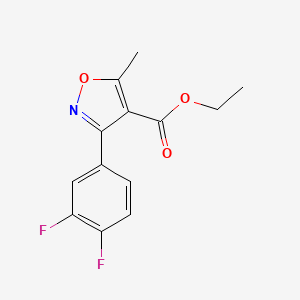
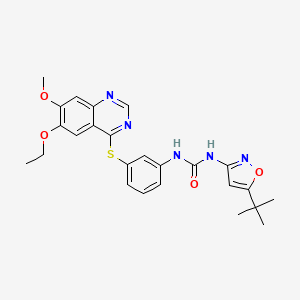
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B8512047.png)
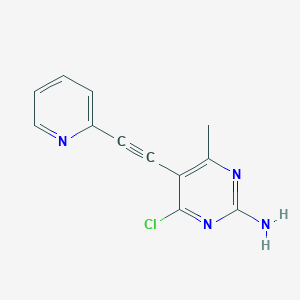
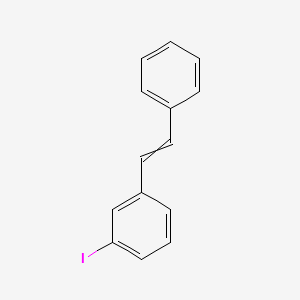
![4-methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8512073.png)
![1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B8512079.png)
